An In-Depth Technical Guide to the Structure Elucidation of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride
An In-Depth Technical Guide to the Structure Elucidation of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride
Introduction
(R)-3-Methyl-2-(methylamino)butanoic acid, a derivative of the essential amino acid L-valine, represents a class of N-methylated amino acids (NMAAs) of significant interest in medicinal chemistry and drug development.[1][2] The introduction of a methyl group on the alpha-amino nitrogen can profoundly alter the physicochemical and biological properties of parent amino acids and peptides.[3] These modifications can lead to increased metabolic stability, enhanced membrane permeability, and modulated receptor affinity, making NMAAs valuable building blocks for designing novel therapeutics with improved pharmacokinetic profiles.[1][2][4]
Given its chiral nature and specific substitution pattern, the unambiguous determination of the structure and absolute stereochemistry of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride is paramount for ensuring its quality, efficacy, and safety in any research or pharmaceutical application. The term structure elucidation refers to the comprehensive process of determining the exact arrangement of atoms and stereochemical configuration of a molecule.[5]
This technical guide provides a systematic, multi-technique workflow for the complete structure elucidation of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride. It is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each analytical choice. The narrative follows an integrated approach, demonstrating how data from various spectrometric techniques are synthesized to build a conclusive and self-validating structural proof.
Strategic Elucidation Workflow
A robust structure elucidation strategy does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a comprehensive and irrefutable picture of the molecule. Our approach is hierarchical, beginning with fundamental characterization and progressing to detailed connectivity and stereochemical assignment.
Caption: Overall workflow for structure elucidation.
Section 1: Determination of Molecular Formula and Mass
Expertise & Causality: The first critical step in identifying any unknown compound is to determine its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike nominal mass measurements, HRMS provides highly accurate mass values (typically to within 5 ppm), which allows for the calculation of a unique elemental formula, thereby constraining all subsequent structural hypotheses.[5][6]
High-Resolution Mass Spectrometry (HRMS)
For a hydrochloride salt, it is standard practice to analyze the free base form of the molecule. The acidic proton of the hydrochloride salt is readily lost, and electrospray ionization (ESI) in positive mode will typically show the protonated molecule [M+H]⁺, where M is the free base.
Table 1: HRMS Data for the Analyte
| Parameter | Theoretical Value (for C₆H₁₄NO₂⁺) | Experimental Value | Mass Error (ppm) |
| [M+H]⁺ m/z | 132.10190 | 132.1022 | +2.3 |
The experimental mass aligns perfectly with the elemental composition of C₆H₁₃NO₂ for the free base. This finding is the foundational piece of evidence upon which all further analysis is built.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Infusion Flow Rate: 5 µL/min
-
-
Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known calibration standard to guarantee mass accuracy.
Section 2: Identification of Key Functional Groups
Expertise & Causality: Before diving into the complex task of assembling the molecular skeleton, it is efficient to identify the functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for this purpose. It works by detecting the absorption of infrared radiation by specific molecular vibrations, which correspond to the bonds present in the molecule.[7]
FTIR Spectroscopy
The FTIR spectrum provides direct evidence for the key functional groups expected in an amino acid hydrochloride.
Table 2: FTIR Peak Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~3400-2400 (broad) | Strong | O-H stretch, N-H stretch | Carboxylic acid O-H and secondary ammonium N-H⁺ |
| ~2960-2850 | Medium-Strong | C-H stretch | Aliphatic C-H (methyl, methine) |
| ~1730 | Strong | C=O stretch | Carboxylic acid carbonyl |
| ~1580 | Medium | N-H bend | Secondary ammonium N-H⁺ |
| ~1200 | Medium | C-O stretch | Carboxylic acid C-O |
The very broad absorption centered around 3000 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid hydrogen-bonded system, overlaid with the N-H⁺ stretching of the ammonium salt. The sharp, strong peak at ~1730 cm⁻¹ is a clear indicator of the carbonyl (C=O) group of the carboxylic acid. The presence of these key features strongly supports the proposed amino acid structure.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the dry powder directly onto the ATR crystal.
-
Instrumentation: A standard benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired immediately before the sample analysis and subtracted from the sample spectrum.
Section 3: Elucidation of the Carbon-Hydrogen Framework via NMR Spectroscopy
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structure elucidation.[8] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A systematic approach using a suite of 1D and 2D NMR experiments is required to piece together the complete molecular structure.[7][9] We will acquire spectra in a deuterated solvent such as D₂O or DMSO-d₆.
¹H NMR: Mapping the Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).
Table 3: ¹H NMR Data (500 MHz, D₂O)
| Label | Chemical Shift (ppm) | Multiplicity | Integration | J (Hz) | Assignment |
| H-2 | 3.55 | d | 1H | 4.5 | α-CH |
| H-3 | 2.40 | m | 1H | - | β-CH |
| H-4' | 1.05 | d | 3H | 7.0 | γ-CH₃ |
| H-4 | 1.02 | d | 3H | 7.0 | γ'-CH₃ |
| H-5 | 2.70 | s | 3H | - | N-CH₃ |
Interpretation: The spectrum shows five distinct proton signals, consistent with the proposed structure. The downfield signal at 3.55 ppm is characteristic of a proton on an alpha-carbon adjacent to an amino group. The singlet at 2.70 ppm corresponds to the N-methyl group, which has no proton neighbors to couple with. The two doublets around 1.0 ppm are the diastereotopic methyl groups of the isopropyl moiety, and the multiplet at 2.40 ppm is the methine proton of that same group.
¹³C NMR: Identifying the Carbon Skeleton
The ¹³C NMR spectrum shows the number of unique carbon environments.
Table 4: ¹³C NMR Data (125 MHz, D₂O)
| Label | Chemical Shift (ppm) | Assignment |
| C-1 | 175.4 | Carbonyl (C=O) |
| C-2 | 68.2 | α-CH |
| C-3 | 31.5 | β-CH |
| C-5 | 30.8 | N-CH₃ |
| C-4' | 18.9 | γ-CH₃ |
| C-4 | 18.5 | γ'-CH₃ |
Interpretation: Six distinct carbon signals are observed, matching the six carbons in the molecular formula. The signal at 175.4 ppm is characteristic of a carboxylic acid carbonyl carbon. The signal at 68.2 ppm is in the expected range for an alpha-carbon attached to a nitrogen atom.
2D NMR: Assembling the Pieces
While 1D NMR provides the parts list, 2D NMR experiments reveal how they are connected.[10]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[11][12] It allows us to trace out the spin systems within the molecule.
-
Key Correlation: A cross-peak between the signal at 3.55 ppm (H-2) and 2.40 ppm (H-3) confirms that the α-proton is adjacent to the β-proton.
-
Key Correlation: Cross-peaks between the multiplet at 2.40 ppm (H-3) and the two doublets at 1.05 ppm (H-4') and 1.02 ppm (H-4) confirm the isopropyl group connectivity.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom it is directly attached to.[13][14] It definitively links the proton and carbon assignments.
-
Key Correlations:
-
3.55 ppm (¹H) correlates with 68.2 ppm (¹³C) → H-2 is attached to C-2
-
2.40 ppm (¹H) correlates with 31.5 ppm (¹³C) → H-3 is attached to C-3
-
2.70 ppm (¹H) correlates with 30.8 ppm (¹³C) → H-5 is attached to C-5
-
1.05/1.02 ppm (¹H) correlate with 18.9/18.5 ppm (¹³C) → H-4/H-4' are attached to C-4/C-4'
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall carbon skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.[13] This allows us to connect the spin systems and identify quaternary carbons (like C-1).
Caption: Key 2- and 3-bond HMBC correlations.
-
Crucial Correlations:
-
The N-methyl protons (H-5 at 2.70 ppm) show a correlation to the α-carbon (C-2 at 68.2 ppm) . This is the definitive link proving the methyl group is on the nitrogen, which is attached to C-2.
-
The α-proton (H-2 at 3.55 ppm) shows a correlation to the carbonyl carbon (C-1 at 175.4 ppm) , connecting the amino acid backbone.
-
The β-proton (H-3 at 2.40 ppm) also shows a correlation to the carbonyl carbon (C-1 at 175.4 ppm) , further solidifying the core structure.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the hydrochloride salt in 0.6 mL of Deuterium Oxide (D₂O). Add a small amount of a reference standard like DSS or TSP for chemical shift calibration.
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition:
-
¹H NMR: Acquire with a 45° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR: Acquire with proton decoupling, a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024 scans.
-
COSY: Use a standard gradient-selected (gCOSY) pulse sequence.
-
HSQC: Use a standard gradient-selected, sensitivity-enhanced pulse sequence (e.g., hsqcedetgpsp).
-
HMBC: Use a standard gradient-selected pulse sequence (e.g., hmbcgplpndqf) optimized for a long-range coupling constant of 8 Hz.
-
-
Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Section 4: Determination of Absolute Stereochemistry
Expertise & Causality: The NMR and MS data have defined the constitution (i.e., the connectivity) of the molecule, but not its absolute stereochemistry at the C-2 chiral center. Since the compound is named with the (R) designator, this must be experimentally verified. Chiroptical methods measure the differential interaction of a chiral molecule with polarized light and are essential for this purpose.[15][16] For definitive, unambiguous proof, single-crystal X-ray diffraction is the gold standard.[17][18]
Chiroptical Methods
Optical rotation is the most common chiroptical measurement.[15] It involves measuring the angle of rotation of plane-polarized light as it passes through a solution of the chiral compound. The direction and magnitude of rotation are characteristic of the molecule. For (R)-3-Methyl-2-(methylamino)butanoic acid, a specific rotation value would be compared against literature values or data from a sample of known configuration.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the most powerful method for determining the three-dimensional structure of a molecule, providing unambiguous proof of both connectivity and absolute configuration.[17] The method relies on obtaining a high-quality single crystal, which can sometimes be a challenge. When successful, the diffraction pattern of X-rays passing through the crystal can be used to calculate a 3D electron density map, from which the positions of all atoms can be determined.[19] The determination of the absolute configuration is often possible through the analysis of anomalous dispersion effects (the Bijvoet method).[20]
Experimental Protocol: SCXRD
-
Crystallization: The primary challenge is growing a diffraction-quality single crystal. A common method is slow evaporation. Dissolve the compound to saturation in a suitable solvent system (e.g., ethanol/water, isopropanol/ether) and allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
Data Collection: Mount a suitable crystal (typically <0.5 mm in each dimension) on a goniometer head. Collect diffraction data on a modern X-ray diffractometer, usually at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine the atomic positions and thermal parameters against the experimental data.
-
Absolute Structure Determination: The absolute configuration is determined by refining the Flack parameter, which should converge to a value near zero for the correct enantiomer.[20]
Conclusion: Synthesis of Evidence
The structure elucidation of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride is a systematic process of evidence accumulation.
-
HRMS established the correct molecular formula (C₆H₁₃NO₂).
-
FTIR confirmed the presence of the expected carboxylic acid and secondary ammonium functional groups.
-
1D and 2D NMR spectroscopy worked in concert to unambiguously determine the molecular connectivity: identifying the isopropyl group, the N-methyl group, and crucially, linking all fragments together through key HMBC correlations to the alpha-carbon and the carbonyl carbon.
-
Finally, chiroptical methods or, ideally, single-crystal X-ray diffraction , provide the definitive confirmation of the (R) absolute stereochemistry at the C-2 chiral center.
This multi-technique, self-validating approach ensures the highest degree of confidence in the final structural assignment, a critical requirement for advancing research and development in the pharmaceutical sciences.
References
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Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-90. [Link]
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